molecular formula C112H204O21 B12755608 1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate CAS No. 85049-94-1

1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate

Cat. No.: B12755608
CAS No.: 85049-94-1
M. Wt: 1886.8 g/mol
InChI Key: DSLLWPUAZZASBV-CIMUWSJMSA-N
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Description

1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate is a complex organic compound with a long and intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the heptadec-8-enyl and octadecyl precursors, which are then subjected to esterification and hydroxylation reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential for monitoring the reaction progress and verifying the structure of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce primary or secondary alcohols.

Scientific Research Applications

1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups

Properties

CAS No.

85049-94-1

Molecular Formula

C112H204O21

Molecular Weight

1886.8 g/mol

IUPAC Name

1-O,2-O-bis[(E)-heptadec-8-enyl] 3-O-[2-[3-hydroxy-5-[2-(3-hydroxy-5-octadecoxy-3-octadecoxycarbonyl-5-oxopentanoyl)oxypropoxy]-3-octadecoxycarbonyl-5-oxopentanoyl]oxypropyl] 2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C112H204O21/c1-8-13-18-23-28-33-38-43-48-53-57-62-67-72-77-82-87-126-102(114)92-111(123,108(120)128-89-84-79-74-69-64-59-54-49-44-39-34-29-24-19-14-9-2)95-105(117)132-100(7)98-131-104(116)94-112(124,109(121)129-90-85-80-75-70-65-60-55-50-45-40-35-30-25-20-15-10-3)96-106(118)133-99(6)97-130-103(115)93-110(122,107(119)127-88-83-78-73-68-63-58-52-47-42-37-32-27-22-17-12-5)91-101(113)125-86-81-76-71-66-61-56-51-46-41-36-31-26-21-16-11-4/h46-47,51-52,99-100,122-124H,8-45,48-50,53-98H2,1-7H3/b51-46+,52-47+

InChI Key

DSLLWPUAZZASBV-CIMUWSJMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OC(C)COC(=O)CC(CC(=O)OC(C)COC(=O)CC(CC(=O)OCCCCCCC/C=C/CCCCCCCC)(C(=O)OCCCCCCC/C=C/CCCCCCCC)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OC(C)COC(=O)CC(CC(=O)OC(C)COC(=O)CC(CC(=O)OCCCCCCCC=CCCCCCCCC)(C(=O)OCCCCCCCC=CCCCCCCCC)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O

Origin of Product

United States

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